3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide
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Overview
Description
3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide is a synthetic compound that combines the structural features of indole and pyrazole moieties. Indole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Pyrazole derivatives also exhibit significant pharmacological activities, such as anti-inflammatory, analgesic, and antipyretic effects. The combination of these two moieties in a single molecule can potentially enhance its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide can be achieved through a multi-step process involving the coupling of indole and pyrazole derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of the pyrazole derivative and the amine group of the indole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The ethoxy group on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.
Biology: As a probe to study the biological pathways and mechanisms involving indole and pyrazole derivatives.
Medicine: As a potential therapeutic agent for the treatment of inflammatory diseases, cancer, and microbial infections.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the pyrazole moiety can inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The combination of these interactions can result in enhanced therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Combines indole and naphthalene moieties, exhibiting anti-inflammatory and antiviral activities.
N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Combines indole and ibuprofen moieties, showing anti-inflammatory and analgesic properties.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide: Combines indole and carbazole moieties, with potential anti-inflammatory and anticancer activities.
Uniqueness
3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide is unique due to the presence of both indole and pyrazole moieties, which can result in a broader range of biological activities and enhanced therapeutic potential compared to compounds with only one of these moieties.
Properties
IUPAC Name |
3-ethoxy-1-ethyl-N-[2-(1H-indol-3-yl)ethyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-3-22-12-15(18(21-22)24-4-2)17(23)19-10-9-13-11-20-16-8-6-5-7-14(13)16/h5-8,11-12,20H,3-4,9-10H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOVMDOAVMVXGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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